6-Deoxytyphasterol-d3

Description

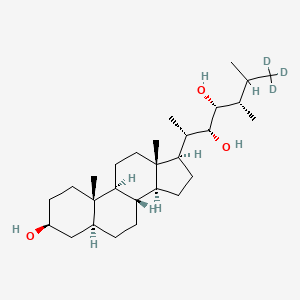

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H50O3 |

|---|---|

Molecular Weight |

437.7 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-7,7,7-trideuterio-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |

InChI |

InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1/i1D3/t16?,17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+ |

InChI Key |

WPHVOXMMNSLJSF-LSPWQKBASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 6 Deoxytyphasterol D3

Chemical Synthesis Pathways of 6-Deoxytyphasterol-d3

The synthesis of 6-Deoxytyphasterol and its deuterated analogues typically starts from commercially available steroidal precursors. A common starting material is stigmasterol (B192456) or bisnorcholenic acid. nih.gov The synthetic routes involve a series of chemical reactions to introduce the specific functional groups and stereochemistry characteristic of brassinosteroids.

One of the key challenges in the synthesis of 6-Deoxytyphasterol is the construction of the side chain with the correct stereochemistry. Various strategies have been developed to achieve this, including the Claisen rearrangement of allylic alcohols and the convergent synthesis involving the coupling of a 22-aldehyde with a suitable chiral sulfone. nih.gov

A general synthetic approach for 6-deoxo brassinosteroids, including 6-Deoxytyphasterol, has been described starting from (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane. rsc.org This multi-step synthesis allows for the controlled introduction of the required hydroxyl groups and the specific side chain. While the synthesis of the non-deuterated compound provides the foundational pathway, the introduction of deuterium (B1214612) at specific positions requires modifications to these established routes.

Strategic Incorporation of Deuterium for Isotopic Enrichment

The introduction of deuterium into the 6-Deoxytyphasterol molecule to create the d3 isotopologue is a critical step that requires careful planning to ensure the label is in a metabolically stable position. rsc.orgnih.gov For mass spectrometry-based quantification, it is generally desirable to have at least three or more deuterium atoms in the molecule to provide a sufficient mass shift from the natural abundance isotopes. rsc.orgnih.gov

A common strategy for introducing deuterium into the side chain of brassinosteroids involves the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.net For instance, a γ,δ-unsaturated ester intermediate can be reduced with LiAlD4 to introduce deuterium atoms. researchgate.net

Another approach involves building the side chain using deuterated starting materials. For example, the synthesis can utilize a deuterated methyl-butyne derivative to construct the terminal part of the side chain with incorporated deuterium atoms. researchgate.net The strategic placement of deuterium in the terminal methyl groups of the side chain is often preferred as these positions are less likely to undergo isotopic exchange during biological processes. nih.gov

Advanced Methods for Characterization of Synthetic Purity and Isotopic Integrity

After synthesis, it is imperative to confirm the chemical purity and isotopic enrichment of this compound. A combination of advanced analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for this characterization. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently used. nih.govsigmaaldrich.comnih.gov These methods can separate the synthesized compound from any impurities and provide information about its molecular weight, confirming the incorporation of deuterium atoms. By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of isotopic enrichment can be determined. sigmaaldrich.com For instance, in LC-MS/MS analysis, a cocktail of deuterated internal standards, including compounds like this compound, can be used for the simultaneous quantification of multiple steroids. synnovis.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation and confirming the position of the deuterium labels. ¹H NMR can show the absence of signals at the positions where hydrogen has been replaced by deuterium, while ²H NMR can directly detect the deuterium signals.

High-Performance Liquid Chromatography (HPLC) is often used to assess the chemical purity of the final product. nih.gov By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed, and the presence of any byproducts can be quantified.

The combination of these methods ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable tool for sensitive and accurate biological studies. nih.gov

Advanced Analytical Methodologies for 6 Deoxytyphasterol and Its Labeled Analog

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Brassinosteroids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of brassinosteroids due to its high sensitivity and selectivity. researchgate.net The development of robust LC-MS/MS methods allows for the reliable identification and quantification of these compounds from complex plant matrices. oup.com

The effective separation of 6-Deoxytyphasterol and its labeled counterpart from other endogenous compounds is critical for accurate analysis. This is typically achieved using reversed-phase liquid chromatography. Key parameters that are optimized include:

Column Chemistry: C18 columns are widely used for their ability to retain and separate hydrophobic molecules like brassinosteroids.

Mobile Phase Composition: A gradient elution is commonly employed, starting with a higher aqueous phase (often water with a small percentage of formic or acetic acid to enhance protonation) and gradually increasing the organic phase (typically acetonitrile (B52724) or methanol). This allows for the separation of BRs with varying polarities.

Flow Rate and Column Temperature: These are carefully controlled to ensure reproducible retention times and optimal peak shapes.

The goal of optimizing these parameters is to achieve baseline separation of the analyte of interest from potentially interfering compounds, ensuring a clean signal for the mass spectrometer.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. nih.gov The process involves selecting the precursor ion (the protonated molecule of 6-Deoxytyphasterol) in the first mass analyzer, fragmenting it through collision-induced dissociation (CID), and then detecting specific product ions in the second mass analyzer. nih.gov This technique, known as multiple reaction monitoring (MRM), significantly reduces chemical noise. nih.gov

The fragmentation pattern of 6-Deoxytyphasterol is unique to its structure, and by monitoring specific precursor-to-product ion transitions, a high degree of confidence in its identification is achieved. The use of 6-Deoxytyphasterol-d3 as an internal standard, which has a different mass but similar chromatographic and fragmentation behavior, allows for accurate quantification by correcting for any variations during sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Brassinosteroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for brassinosteroid analysis. scispace.com However, due to the low volatility of these compounds, a derivatization step is necessary to make them suitable for GC analysis. oup.comnih.gov This typically involves converting the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers or other derivatives. frontiersin.org While GC-MS can provide excellent separation and detailed structural information through electron impact ionization, the requirement for derivatization adds a step to the sample preparation process. frontiersin.org

Quantitative Analysis of 6-Deoxytyphasterol Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification. nih.gov A known amount of the labeled standard is added to the sample at the beginning of the extraction procedure, allowing for the correction of analyte losses during sample preparation and for matrix effects during analysis.

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing a fixed amount of this compound and varying concentrations of unlabeled 6-Deoxytyphasterol. The ratio of the peak area of the analyte to the internal standard is then plotted against the concentration of the analyte. The linearity, accuracy, and precision of this curve are rigorously validated to ensure reliable results.

Table 1: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy | 85-115% (80-120% at LLOQ) |

| Precision (RSD) | < 15% (< 20% at LLOQ) |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

The complex nature of biological samples can lead to matrix effects, where other co-eluting compounds suppress or enhance the ionization of the analyte, affecting accuracy. nih.govfrontiersin.org The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. nih.gov Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification even in complex biological matrices.

Detection and Quantification of Brassinosteroids in Complex Plant Biological Matrices

The detection and quantification of brassinosteroids like 6-Deoxytyphasterol from complex plant sources necessitate sophisticated analytical workflows. creative-proteomics.com Given that these compounds are present in very low amounts, typically at nanogram to picogram per gram of fresh weight in vegetative tissues, methods that combine efficient extraction, selective purification, and highly sensitive detection are essential. nih.govoup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose, offering the required selectivity and sensitivity. creative-proteomics.com The use of deuterated standards, such as this compound, as internal standards is a cornerstone of quantitative accuracy, correcting for analyte loss during sample preparation and variations in instrument response. nih.gov

The initial step in analyzing brassinosteroids from plant material involves extraction and extensive purification to remove interfering compounds from the complex matrix. nih.govresearchgate.net The process typically begins with the homogenization of fresh plant tissues, often flash-frozen in liquid nitrogen to halt metabolic activity. mdpi.com

A common procedure involves extracting a measured quantity of the homogenized plant powder with an aqueous organic solvent, such as 95% methanol (B129727). nih.gov During this step, a precise amount of an isotopically labeled internal standard, like this compound, is added to the extract. nih.gov This "spiking" is critical for the isotope dilution method, which allows for accurate quantification by compensating for losses during the subsequent purification steps.

Solid-Phase Extraction (SPE) is a widely adopted and crucial technique for purifying and concentrating brassinosteroids from the crude extract. nih.govspringernature.com Protocols often involve multiple SPE steps to achieve the necessary level of cleanliness for sensitive LC-MS/MS analysis. nih.gov A two-step SPE procedure provides efficient cleanup and selective enrichment. nih.govspringernature.com For instance, a combination of mixed-mode anion exchange (MAX) and mixed-mode cation exchange (MCX) cartridges can be used to enrich a broad range of brassinosteroids while removing interfering substances. nih.gov Other approaches utilize different sorbents, such as C18, which separates compounds based on their hydrophobicity. nih.gov Immunoaffinity chromatography, which uses specific antibodies to capture BRs, offers very high selectivity and can significantly improve the signal-to-noise ratio in subsequent analyses. nih.gov

Table 1: Overview of Brassinosteroid Extraction & Purification Techniques

| Step | Method | Description | Purpose |

|---|---|---|---|

| Homogenization | Grinding/Milling | Plant tissues are ground to a fine powder, often after being frozen in liquid nitrogen. nih.gov | To increase surface area for efficient solvent extraction. |

| Extraction | Solvent Extraction | The powdered tissue is extracted with a solvent, typically aqueous methanol or acetonitrile. nih.govmdpi.com | To solubilize brassinosteroids from the plant matrix. |

| Internal Standard | Isotope Dilution | A known amount of a labeled standard (e.g., this compound) is added to the extract. nih.gov | To provide a reference for accurate quantification and correct for sample loss. |

| Purification | Solid-Phase Extraction (SPE) | The extract is passed through SPE cartridges (e.g., C18, MAX, MCX) to remove interfering compounds. nih.govnih.gov | To clean up the sample, reduce matrix effects, and concentrate the analytes. |

| Purification | Immunoaffinity Chromatography (IAC) | Uses immobilized antibodies with broad specificity for different BR metabolites for highly selective isolation. nih.gov | To achieve superior sample cleanup and increase analytical sensitivity. |

Brassinosteroids are neutral molecules with low proton affinity, which makes them difficult to ionize efficiently using electrospray ionization (ESI), a common source for LC-MS. nih.gov This inherent chemical property leads to poor sensitivity. To overcome this limitation, derivatization strategies are employed to introduce a readily ionizable group onto the brassinosteroid molecule, thereby enhancing the MS signal. nih.govnih.gov

The most common derivatization approach for brassinosteroids targets the vicinal diol groups present in their structure. researchgate.net Reagents containing a boronic acid moiety react specifically with these cis-diol groups to form stable cyclic boronate esters. nih.govresearchgate.net This reaction attaches a tag that significantly improves ionization efficiency.

Several derivatization reagents have been developed for this purpose:

4-(N,N-dimethylamino)phenylboronic acid (DMAPBA): This reagent incorporates a tertiary amino group, which is easily protonated in the ESI source, leading to a much stronger signal in positive-ion mode MS. nih.gov

m-Aminophenylboronic acid (m-APBA): Used in online SPE methods, this reagent also serves to increase MS/MS sensitivity. nih.gov

4-Phenylaminomethyl-benzeneboric acid (4-PAMBA): This reagent has been used in tip-based extraction methods where it acts as both a capture and in-situ derivatization agent, streamlining the workflow. acs.org The use of a deuterated version of the derivatizing agent can also be employed for stable isotope labeling to enhance precision. acs.org

The derivatization reaction conditions, such as temperature, time, and the molar ratio of the reagent to the analyte, are optimized to ensure the reaction proceeds to completion. nih.gov This ensures that the quantitative results are accurate and reliable. nih.gov The derivatization can increase detection sensitivity by thousands of folds, enabling the analysis of BRs from very small amounts of plant material. acs.org

Table 2: Common Derivatization Reagents for Brassinosteroid Analysis

| Reagent | Target Functional Group | Mechanism | Analytical Improvement |

|---|---|---|---|

| DMAPBA | cis-Diol | Forms a cyclic boronate ester, adding a readily ionizable tertiary amino group. nih.gov | Enhances MS response in ESI positive mode. nih.gov |

| 4-PAMBA | cis-Diol | Reacts to form BR-4-PAMBA derivatives; can be used for in-situ derivatization. acs.org | Improves detection sensitivity over 2000-fold. acs.org |

| m-APBA | cis-Diol | Derivatization with m-aminophenylboronic acid. nih.gov | Increases MS/MS sensitivity. nih.gov |

| RhB-BA | cis-Diol | Derivatization with rhodamine B-boronic acid. nih.gov | Improves signal-to-noise ratio in high collision voltage MS modes. nih.govresearchgate.net |

Inter-Laboratory Validation and Standardization of Brassinosteroid Analytical Methods

For analytical data to be comparable across different studies and laboratories, the methods used must be robust, reliable, and standardized. frontiersin.orgresearchgate.net Inter-laboratory validation, also known as a collaborative trial or ring trial, is the process of testing an analytical method in multiple laboratories to evaluate its performance and demonstrate its reproducibility. frontiersin.orgnih.gov This is a critical step for establishing a method as a standard.

The validation process assesses several key performance parameters:

Accuracy: The closeness of the measured value to the true value. It can be assessed using certified reference materials or by spiking samples with a known quantity of the analyte. researchgate.net

Precision: The degree of agreement among a series of measurements. It is typically evaluated at two levels:

Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval. It is often expressed as the repeatability relative standard deviation (RSDr). nih.govscispace.com

Reproducibility (Inter-laboratory precision): The precision obtained when the same sample is analyzed by different laboratories. It is expressed as the reproducibility relative standard deviation (RSDR). nih.govscispace.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. frontiersin.org

While fully validated methods are established for many compounds, the development of standardized, inter-laboratory validated methods for phytohormones, including brassinosteroids, is an ongoing effort. researchgate.netnih.gov The complexity of the analysis, the variety of matrices, and the different instrumentation used in various labs present challenges. frontiersin.orgresearchgate.net However, establishing such validated methods is essential to enable reliable comparison of data generated in different laboratories and under different experimental conditions. frontiersin.org

Table 3: Key Parameters in Analytical Method Validation

| Parameter | Definition | Importance |

|---|---|---|

| Accuracy | Closeness of a measured result to the true value. researchgate.net | Ensures the data reflects the actual concentration of the analyte. |

| Repeatability (RSDr) | Precision under the same conditions (same lab, same analyst, same equipment). nih.gov | Demonstrates the consistency of the method within a single laboratory. |

| Reproducibility (RSDR) | Precision across different laboratories. nih.gov | Confirms that the method is robust and transferable, producing reliable results universally. |

| Selectivity | Ability to differentiate and quantify the analyte in a complex mixture. nih.gov | Crucial for avoiding interference from other compounds in the plant matrix. |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably measured. europa.eu | Defines the lower boundary of the method's utility, important for trace-level analytes like BRs. |

Investigations into Brassinosteroid Biosynthesis Pathways Utilizing 6 Deoxytyphasterol D3

Elucidation of Precursor-Product Relationships Through Isotope Tracing Experiments

Isotope tracing experiments utilizing deuterium-labeled compounds are a cornerstone of metabolic research. nih.gov By introducing a labeled precursor into a biological system, researchers can follow the deuterium (B1214612) atoms as they are incorporated into subsequent metabolites. This methodology has been instrumental in establishing direct precursor-product relationships within the brassinosterosteroid biosynthetic grid.

Application of 6-Deoxytyphasterol-d3 in Controlled Feeding Studies

Controlled feeding studies involve the administration of a labeled compound, such as this compound, to plant tissues, cell cultures, or even whole plants. nih.gov Following an incubation period, the plant material is harvested, and the brassinosteroid fraction is extracted and analyzed. The presence of the deuterium label in other brassinosteroid species confirms their status as downstream metabolites of 6-deoxytyphasterol.

These experiments have been successfully conducted in various plant systems, including the model organism Arabidopsis thaliana and cell suspension cultures of Catharanthus roseus. nih.govnih.gov For instance, feeding studies with deuterium-labeled BR intermediates have been pivotal in confirming the operational steps of both the early and late C6-oxidation pathways leading to brassinolide, the most biologically active brassinosteroid. nih.gov

Identification of Biosynthetic Intermediates and Pathway Branch Points

The use of this compound and other labeled precursors has not only confirmed known pathways but has also led to the discovery of new biosynthetic intermediates and branch points. nih.gov A significant finding from metabolic studies in Arabidopsis thaliana was the identification of a novel branch in the brassinosteroid biosynthetic pathway: the C6 oxidation of 6-deoxotyphasterol to typhasterol. nih.gov This conversion was demonstrated through the detection of deuterium-labeled typhasterol following the administration of labeled 6-deoxotyphasterol. nih.gov

Furthermore, stepwise metabolic experiments with a series of deuterium-labeled intermediates have allowed for the complete documentation of the late C6-oxidation pathway in Arabidopsis. nih.gov This pathway proceeds from 6-deoxoteasterone through 3-dehydro-6-deoxoteasterone, 6-deoxotyphasterol, 6-deoxocastasterone, 6α-hydroxycastasterone, and castasterone, ultimately leading to brassinolide. nih.gov The conversion of 6-deoxotyphasterol to 6-deoxocastasterone is a key step within this sequence.

Key Conversions in the Late C6-Oxidation Pathway

| Precursor | Product | Plant System |

|---|---|---|

| 6-Deoxoteasterone | 3-Dehydro-6-deoxoteasterone | Arabidopsis thaliana |

| 3-Dehydro-6-deoxoteasterone | 6-Deoxotyphasterol | Arabidopsis thaliana |

| 6-Deoxotyphasterol | 6-Deoxocastasterone | Arabidopsis thaliana |

| 6-Deoxotyphasterol | Typhasterol | Arabidopsis thaliana |

| 6-Deoxocastasterone | Castasterone | Arabidopsis thaliana, Catharanthus roseus |

Characterization of Key Enzymatic Steps and Catalytic Mechanisms in Brassinosteroid Synthesis

Beyond identifying the sequence of reactions, understanding the enzymes that catalyze these steps is crucial. Labeled substrates like this compound are invaluable in characterizing these enzymes and their catalytic mechanisms.

In vitro Reconstitution of Brassinosteroid Biosynthetic Enzymes

To directly study the function of a specific enzyme, in vitro reconstitution assays are employed. This involves expressing and purifying the enzyme of interest, often using a heterologous system like yeast or E. coli, and then providing it with a substrate to observe the resulting product. nih.gov The use of a labeled substrate such as this compound in these assays allows for unambiguous detection and quantification of the product, confirming the enzyme's catalytic activity. For example, the conversion of 6-deoxocastasterone to castasterone has been demonstrated in vitro using an enzyme produced from a gene over-expressed in E. coli.

Stable Isotope Incorporation for Mechanistic Insights into Enzyme Activity

The incorporation of stable isotopes from labeled substrates can provide detailed insights into the reaction mechanisms of brassinosteroid biosynthetic enzymes. While direct studies specifically detailing the use of this compound for mechanistic insights are not prevalent in the provided search results, the principle remains a powerful application of isotope labeling. The precise location and number of deuterium atoms in the product molecule can help to deduce the stereochemistry of the reaction and the nature of the enzymatic active site.

Regulatory Mechanisms Governing Brassinosteroid Biosynthesis

The biosynthesis of brassinosteroids is tightly regulated to maintain appropriate hormone levels for optimal plant growth and development. nih.gov Investigations using labeled intermediates have contributed to our understanding of these regulatory mechanisms. For instance, studies with BR-insensitive mutants have revealed an increased metabolic flow through the biosynthetic pathway, suggesting a feedback regulation mechanism. nih.gov Furthermore, the expression of genes encoding BR biosynthetic enzymes is known to be transcriptionally regulated, and this regulation is influenced by both internal and external cues. elsevierpure.comnih.gov While not directly investigating this compound's role, this highlights the complex control of the pathway in which it is an intermediate. The interplay with other plant hormones, such as auxins, also plays a significant role in modulating brassinosteroid biosynthesis. elsevierpure.com

Transcriptional and Post-Transcriptional Control of Pathway Genes

The biosynthesis of brassinosteroids is meticulously regulated through both transcriptional and post-transcriptional mechanisms to maintain hormonal balance. Key biosynthetic genes are often subject to feedback regulation, where the downstream products of the pathway influence the expression of genes encoding enzymes earlier in the sequence.

Transcriptional Regulation:

Seminal research has identified several key transcription factors that modulate the expression of brassinosteroid biosynthetic genes. One of the most well-characterized is BRASSINAZOLE-RESISTANT 1 (BZR1) , which acts as a transcriptional repressor of several key biosynthetic genes, including DWARF4 (DWF4) and CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD). frontiersin.orgnih.gov When brassinosteroid levels are high, BZR1 is dephosphorylated and accumulates in the nucleus, where it binds to the promoters of these genes to inhibit their transcription, thus reducing the production of more brassinosteroids. Conversely, when brassinosteroid levels are low, BZR1 is phosphorylated and inactivated, leading to the derepression of these genes and an increase in brassinosteroid synthesis.

Other transcription factors also play crucial roles. For instance, PHYTOCHROME-INTERACTING FACTORS (PIFs) , particularly PIF4 and PIF5, have been shown to directly bind to the promoters of DWF4 and other biosynthetic genes to upregulate their expression, especially in response to light signals. oup.com This provides a direct link between environmental cues and brassinosteroid production. Additionally, members of the TCP (TEOSINTE BRANCHED/CYCLOIDEA/PCF) family of transcription factors can also induce the expression of DWF4. frontiersin.org

The use of this compound in feeding studies allows researchers to quantify the impact of manipulating these transcription factors on the flux through the late C6-oxidation pathway. By introducing labeled 6-Deoxytyphasterol and measuring the accumulation of its downstream deuterated products in wild-type versus mutant plants lacking specific transcription factors, a direct correlation between transcriptional control and metabolic output can be established.

Post-Transcriptional Regulation:

Beyond the level of transcription, the activity of brassinosteroid biosynthetic enzymes can also be regulated post-transcriptionally. While less is known about the direct post-transcriptional modification of the enzymes involved in the conversion of 6-Deoxytyphasterol, it is an active area of research. Mechanisms such as phosphorylation, ubiquitination, and the formation of protein complexes can rapidly modulate enzyme activity in response to cellular signals. For example, the stability and activity of some cytochrome P450 monooxygenases, a family to which many brassinosteroid biosynthetic enzymes belong, are known to be regulated by such modifications.

Isotopic labeling with compounds like this compound is instrumental in studying these post-transcriptional events. By providing a pulse of labeled substrate, researchers can measure the rate of its conversion in vivo. Changes in this rate that are not correlated with changes in gene transcription would suggest the involvement of post-transcriptional regulatory mechanisms.

Interactive Data Table: Key Genes in Brassinosteroid Biosynthesis Regulated Transcriptionally

| Gene | Encoded Enzyme | Function in Pathway | Key Transcriptional Regulators |

| DWF4 | Cytochrome P450 (CYP90B1) | C-22 hydroxylation | BZR1 (repressor), PIF4/5 (activators), TCP (activator) |

| CPD | Cytochrome P450 (CYP90A1) | C-23 hydroxylation | BZR1 (repressor) |

| BR6ox2 | Cytochrome P450 (CYP85A2) | C-6 oxidation | PIF4/5 (activators) |

| ROT3 | Cytochrome P450 (CYP90C1) | C-23 hydroxylation | BZR1 (repressor) |

Environmental and Developmental Modulation of Brassinosteroid Production

The synthesis of brassinosteroids is not static but is dynamically regulated by both external environmental cues and internal developmental programs. This ensures that brassinosteroid levels are appropriate for the specific conditions and developmental stage of the plant.

Environmental Modulation:

Light is a primary environmental factor that influences brassinosteroid biosynthesis. Studies have shown that the late C6-oxidation pathway, in which 6-Deoxytyphasterol is a key intermediate, is more prominent in light-grown plants. nih.gov This is, in part, due to the action of PIFs, which are degraded in the light, leading to a modulation of the expression of brassinosteroid biosynthetic genes. Temperature also plays a significant role, with elevated temperatures often leading to increased brassinosteroid production to promote thermomorphogenic growth, a process also linked to PIF activity. nih.gov

Furthermore, various abiotic stresses, such as drought, salinity, and heat, can impact brassinosteroid homeostasis. bioone.org Plants may adjust their brassinosteroid levels to mount an appropriate stress response, and understanding how the flux through the biosynthetic pathway is altered under these conditions is critical. Feeding experiments with this compound under different stress conditions can reveal how environmental challenges affect specific steps in the pathway. For example, by quantifying the conversion of labeled 6-Deoxytyphasterol to downstream brassinosteroids, researchers can determine if a particular stress condition enhances or inhibits specific enzymatic steps.

Developmental Modulation:

Brassinosteroid levels are also tightly regulated throughout the life of a plant, with different tissues and organs exhibiting distinct hormonal profiles. For example, brassinosteroid biosynthesis is particularly active in tissues undergoing rapid cell division and elongation, such as young seedlings, shoot apices, and developing fruits and seeds. The expression of key biosynthetic genes, like DWF4, is often localized to these specific tissues.

The transition from vegetative to reproductive growth is another critical developmental stage where brassinosteroid levels are carefully controlled. Studies have shown that brassinosteroids play a role in processes such as pollen tube growth and fertilization. By applying this compound to specific tissues at different developmental stages, scientists can trace the metabolic fate of this intermediate and gain a deeper understanding of how brassinosteroid biosynthesis is spatially and temporally regulated to orchestrate plant development.

Interactive Data Table: Factors Modulating Brassinosteroid Production

| Factor | Type | Effect on Brassinosteroid Biosynthesis | Key Mediators |

| Light | Environmental | Promotes the late C6-oxidation pathway | PIFs |

| Temperature | Environmental | Elevated temperatures can increase production | PIFs |

| Drought/Salinity | Environmental | Modulates brassinosteroid homeostasis | Stress signaling pathways |

| Seedling Development | Developmental | High biosynthetic activity in elongating tissues | Tissue-specific gene expression |

| Flowering | Developmental | Regulation of levels for reproductive processes | Developmental cues |

Metabolic Profiling and Flux Analysis of Brassinosteroids Using Labeled Standards

Identification of 6-Deoxytyphasterol Metabolites in Biological Systems

The elucidation of complex metabolic networks, such as the brassinosteroid (BR) biosynthetic pathway, relies on precise analytical techniques to identify and quantify intermediates and their downstream products. 6-Deoxytyphasterol is a key intermediate in the late C-6 oxidation pathway of BR biosynthesis, a major route for the production of active brassinosteroids in many plant species. jst.go.jpnih.gov The study of its metabolism provides critical insights into the regulation of this essential class of plant hormones.

The use of isotopically labeled standards is a cornerstone of modern metabolomics for achieving accurate quantification and reliable identification of compounds within complex biological matrices. nih.gov 6-Deoxytyphasterol-d3, a deuterated form of 6-Deoxytyphasterol, serves as an ideal internal standard for tracing the metabolic fate of its unlabeled counterpart in plant tissues.

When introduced into a biological system, this compound is processed by the same enzymes that act on the endogenous 6-Deoxytyphasterol pool. Its metabolites can be definitively identified using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The deuterium (B1214612) atoms create a predictable mass shift (an increase of 3 Daltons) in the resulting metabolites compared to their endogenous, non-labeled versions. This distinct isotopic signature allows researchers to easily distinguish the metabolites derived from the exogenously supplied standard from the complex background of other cellular compounds, facilitating the discovery of novel or low-abundance metabolites that might otherwise go undetected. This strategy minimizes ambiguity and enhances the confidence of metabolite identification in the intricate BR network.

Studies utilizing labeled precursors have been instrumental in mapping the biotransformation of 6-Deoxytyphasterol. These transformations are critical for producing biologically active brassinosteroids and for deactivating them to maintain hormonal homeostasis. frontiersin.org The primary metabolic pathways involving 6-Deoxytyphasterol include hydroxylation, oxidation, and conjugation. nih.gov

Hydroxylation and Oxidation: The most direct and significant metabolic fate of 6-Deoxytyphasterol is its conversion through the late C-6 oxidation pathway. nih.gov This involves a key hydroxylation step at the C-6 position, which transforms 6-Deoxytyphasterol into 6-Deoxocastasterone. nih.gov This is followed by another oxidation to yield Castasterone, a potent brassinosteroid that is the direct precursor to Brassinolide, the most active compound in this hormone class. jst.go.jp These oxidative steps are typically catalyzed by cytochrome P450 enzymes. nih.gov

Glycosylation: While direct glycosylation of 6-Deoxytyphasterol is less commonly documented than its oxidation, glycosylation is a major pathway for the inactivation and storage of active brassinosteroids like Brassinolide and Castasterone. nih.gov Plant cells often attach sugar moieties, such as glucose, to the hydroxyl groups of BRs. ddugu.ac.in This process increases their water solubility and sequesters them, effectively removing them from the active hormone pool. It is plausible that similar conjugation reactions could occur with 6-Deoxytyphasterol or its immediate metabolites as a mechanism of metabolic regulation.

The table below summarizes the key biotransformations of 6-Deoxytyphasterol.

| Precursor | Transformation | Product | Enzyme Class (Typical) | Pathway Step |

| 6-Deoxytyphasterol | C-6 Hydroxylation | 6-Deoxocastasterone | Cytochrome P450 | Late C-6 Oxidation |

| 6-Deoxocastasterone | C-6 Oxidation | Castasterone | Cytochrome P450 | Late C-6 Oxidation |

| Castasterone | Baeyer-Villiger Oxidation | Brassinolide | Cytochrome P450 | Late C-6 Oxidation |

| Active Brassinosteroids (e.g., Castasterone) | Glycosylation | Glycoside Conjugates | Glycosyltransferase | Inactivation/Conjugation |

Quantitative Flux Analysis of Brassinosteroid Interconversions in Plant Cells

Quantitative flux analysis measures the rate of metabolic conversion between compounds in a biochemical pathway. Using stable isotope-labeled standards like this compound is essential for these studies. mpg.de By introducing a known amount of the labeled compound into plant cells or tissues and monitoring the time-dependent appearance of its labeled metabolites, researchers can calculate the rate of flux through specific enzymatic steps.

The process involves collecting samples at various time points after the administration of this compound. The concentrations of the labeled precursor and its downstream products (e.g., 6-Deoxocastasterol-d3, Castasterone-d3) are then measured using LC-MS/MS. nih.gov By analyzing the rate of disappearance of the labeled substrate and the rate of appearance of the labeled products, a quantitative model of metabolic flow can be constructed. This provides invaluable data on the efficiency and regulation of the BR biosynthetic pathway, revealing potential bottlenecks or key regulatory points that control the output of active hormones. Such analyses have demonstrated that the late C-6 oxidation pathway is the predominant route in many plants. jst.go.jp

Subcellular Localization Studies of Brassinosteroid Metabolism

Understanding where BR metabolism occurs within the cell is crucial to understanding its regulation and integration with other cellular processes. Studies combining fluorescent protein tagging and cell fractionation have shown that the key enzymes responsible for brassinosteroid biosynthesis are predominantly localized to the endoplasmic reticulum (ER). nih.gov

Enzymes such as DWARF4 (DWF4) and CYP85A2, which are cytochrome P450s that catalyze various hydroxylation and oxidation steps in the BR pathway, have been shown to reside in the ER membrane. nih.gov Given that the conversion of 6-Deoxytyphasterol involves such oxidative steps, its metabolism is also localized to the ER. This localization is significant because the ER is a central hub for lipid and steroid synthesis and is continuous with the nuclear envelope, placing BR synthesis in proximity to the nucleus where BR signaling ultimately modulates gene expression. scielo.brresearchgate.net The perception of the final BR signal, however, occurs primarily at the plasma membrane by the receptor kinase BRI1. scielo.brnih.gov

| Cellular Component | Role in Brassinosteroid Metabolism/Signaling | Key Proteins/Processes |

| Endoplasmic Reticulum (ER) | Primary site of BR biosynthesis | Cytochrome P450 enzymes (e.g., DWF4, CYP85A2) |

| Plasma Membrane | Perception of active BR signal | BRI1 (Receptor Kinase), BAK1 (Co-receptor) |

| Cytoplasm & Nucleus | Signal transduction cascade and regulation of gene expression | BSU1, BIN2, BZR1, BES1 |

The performed searches yielded general information on brassinosteroid signal transduction, including receptor binding studies with other labeled analogs, downstream signaling pathways, and the influence of brassinosteroids on plant growth and development. However, none of the retrieved scientific literature specifically mentioned or detailed the application of "this compound" in these research areas.

Therefore, due to the lack of available data on "this compound," it is not possible to generate the requested article focusing solely on this compound within the provided structure.

Research into Biological Roles of Brassinosteroids in Plant Physiology and Development

Brassinosteroid Responses to Abiotic and Biotic Stresses in Plants

Brassinosteroids (BRs) are a class of steroid hormones that are integral to a multitude of processes in plant growth and development. mdpi.com Beyond their role in normal physiological functions, BRs are crucial in mediating plant responses to a variety of environmental challenges, encompassing both abiotic (non-living) and biotic (living) stressors. mdpi.compreprints.org The manipulation of BR signaling pathways presents a promising avenue for enhancing crop resilience. mdpi.com

Role in Plant Stress Acclimation Mechanisms

Brassinosteroids play a significant role in helping plants acclimate to various abiotic stresses. mdpi.com These non-living environmental factors, such as drought, extreme temperatures (both high and low), and high salinity, can be detrimental to plant growth and productivity. mdpi.commdpi.com BRs contribute to stress tolerance by modulating a range of physiological and molecular responses. mdpi.comnih.gov

Research has demonstrated that BRs can enhance a plant's ability to withstand these adverse conditions. researchgate.net For instance, they have been shown to improve photosynthetic efficiency in plants under stress, which is a key factor in maintaining growth and biomass accumulation. researchgate.net The signaling cascade initiated by BRs leads to the activation of transcription factors, such as BRASSINAZOLE-RESISTANT1 (BZR1), which in turn regulate the expression of genes responsive to BRs. researchgate.net This regulation is a key part of the mechanism through which BRs confer tolerance to abiotic stresses. mdpi.com

Studies involving the application of exogenous BRs have shown that their effects are concentration-dependent. researchgate.net Furthermore, the response to BRs can vary depending on the plant species, its developmental stage, and the specific environmental conditions. researchgate.net The interaction of BRs with other plant hormones and signaling molecules is also crucial for fine-tuning the plant's adaptation to stress. researchgate.net For example, BRs have been observed to stimulate root growth, which is particularly beneficial under drought conditions as it enhances the plant's capacity to absorb water. preprints.org

Modulation of Plant Defense Responses and Immunity

In addition to their role in abiotic stress, brassinosteroids are key modulators of plant defense responses against pathogens and pests. nih.gov Plants have an innate immune system that recognizes potential threats and mounts a defense. BRs are actively involved in shaping these immune responses. nih.gov The interaction between plant growth, which is promoted by BRs, and defense responses is often a trade-off, as resources are allocated to one process at the expense of the other. nih.gov

BR signaling pathways can interact with the plant's innate immunity at multiple levels, from the cell surface receptors to the transcriptional regulation of defense-related genes. nih.gov For example, the transcription factor BZR1, a central regulator of BR signaling, can directly influence the expression of genes involved in defense. nih.gov

Interestingly, the role of BRs in plant immunity can be complex, exhibiting both positive and negative regulatory effects. pnas.org For instance, while BR treatment has been shown to enhance disease resistance in some plant species like rice and tobacco, in other contexts, the growth-promoting effects of BRs can occur at the expense of defense. nih.govpnas.org The specific outcome can depend on the pathogen and the specific components of the BR signaling pathway that are activated. nih.gov For example, the homologous transcription factors BZR1 and BRI1-EMS-SUPPRESSOR 1 (BES1) can have distinct roles in the defense against certain bacteria. nih.govfrontiersin.orgnih.gov Recent research has shown that BRs can positively regulate plant immunity by inducing the accumulation of callose, a substance that helps to reinforce the cell wall at the site of pathogen attack. frontiersin.orgnih.gov This is mediated through the BES1 transcription factor, which directly targets and induces the expression of a callose synthase gene. frontiersin.orgnih.gov

Genetic and Molecular Approaches to Brassinosteroid Function

The elucidation of the brassinosteroid signaling pathway and its diverse functions in plant physiology has been greatly advanced by genetic and molecular techniques. These approaches have allowed researchers to identify and characterize the genes and proteins involved in BR biosynthesis, perception, and signal transduction. mdpi.comnih.gov

Mutant Analysis and Gene Overexpression Studies of Brassinosteroid Components

Mutants have been identified in various plant species, including the model plant Arabidopsis thaliana, as well as in crops like rice, maize, and barley. mdpi.combohrium.com These mutants can be broadly categorized into those that are deficient in BR biosynthesis and those that are insensitive to BRs, the latter pointing to defects in perception or signal transduction. researchgate.netbohrium.com For example, the bri1 mutant in Arabidopsis was instrumental in identifying the BRI1 receptor kinase as a critical component of BR perception at the cell surface. nih.gov

Conversely, gene overexpression studies have provided further insights into BR function. nih.govfrontiersin.org By increasing the expression of specific genes in the BR pathway, researchers can observe the effects of enhanced BR signaling. For instance, overexpressing the BR biosynthetic gene AtDWF4 in Brassica napus (rapeseed) led to increased seed yield and enhanced tolerance to both dehydration and heat stress, as well as resistance to certain fungal pathogens. nih.gov Similarly, overexpressing the tomato BRI1 gene, SlBRI1, resulted in improved seed germination, vegetative growth, and fruit yield and quality. frontiersin.org These studies demonstrate the potential for genetically engineering BR pathways to improve agronomic traits in crops. nih.govfrontiersin.orgbiorxiv.org

| Mutant | Gene Affected | Organism | Key Phenotype(s) |

|---|---|---|---|

| bri1 | BRI1 (Receptor Kinase) | Arabidopsis thaliana | Severe dwarfism, dark green leaves, male sterility, BR insensitivity. nih.gov |

| det2 | DET2 (Steroid Reductase) | Arabidopsis thaliana | Extreme dwarfism, delayed flowering, de-etiolation in the dark. mdpi.com |

| cpd | CPD (Cytochrome P450) | Arabidopsis thaliana | Severe dwarfism, dark and thick leaves. nih.gov |

| dwf4 | DWF4 (Cytochrome P450) | Arabidopsis thaliana | Dwarfism. mdpi.com |

CRISPR/Cas9-based Genome Editing for Brassinosteroid Pathway Manipulation

The advent of CRISPR/Cas9 technology has revolutionized the field of plant genetics, providing a precise and efficient tool for targeted genome editing. researchgate.net This technology has been applied to the study of brassinosteroids to further dissect the functions of specific genes within the pathway and to engineer desirable traits in crops. researchgate.netnih.gov

CRISPR/Cas9 allows for the creation of specific mutations, such as knockouts of genes, to study their function. This approach has been used to target genes in the BR signaling pathway to modulate plant architecture. For example, in wheat, CRISPR/Cas9-mediated knockout of a gene involved in BR signaling has been shown to create high-yielding, semi-dwarf varieties with improved nitrogen-use efficiency. researchgate.netnih.gov

Similarly, in soybean, CRISPR/Cas9 has been used to edit the GmDWF1 gene, which is involved in BR biosynthesis. bohrium.comnih.gov The resulting mutants exhibited a dwarf phenotype, and in some cases, an increase in the number of pods, demonstrating the potential of this technology to improve crop yields by optimizing plant stature. bohrium.comnih.gov The precision of CRISPR/Cas9 allows for the fine-tuning of BR signaling to achieve a balance between desired traits, such as reduced height for lodging resistance, without negatively impacting other important agronomic characteristics like grain size. researchgate.net

| Target Gene | Organism | Engineered Trait | Reference |

|---|---|---|---|

| ZnF-B (E3 ligase in BR signaling) | Wheat | Semi-dwarfism, increased yield, improved nitrogen-use efficiency. | researchgate.netnih.gov |

| GmDWF1 (BR biosynthesis) | Soybean | Dwarfism, increased pod number. | bohrium.comnih.gov |

| IBH1 (BR regulator) | Durum Wheat | Enhanced climate resilience (proposed). | sigaannualcongress.it |

Applications in Plant Biotechnology and Agricultural Research

Engineering Brassinosteroid Pathways for Desired Plant Traits and Crop Improvement

| Trait Category | Specific Desired Trait | Role of Brassinosteroid Pathway Engineering |

| Yield Enhancement | Increased grain size and number | Optimizing brassinosteroid levels can promote cell division and expansion in reproductive tissues. |

| Plant Architecture | Semi-dwarf stature, improved lodging resistance | Modulating brassinosteroid signaling can lead to sturdier stems without compromising yield. |

| Stress Tolerance | Enhanced resistance to drought, salinity, and pathogens | Brassinosteroids are involved in signaling pathways that activate plant defense mechanisms. dntb.gov.ua |

| Growth and Development | Accelerated growth, improved seedling vigor | Manipulation of the pathway can lead to more robust and faster-developing plants. |

This table illustrates the potential outcomes of engineering the brassinosteroid pathway, where understanding the role of intermediates like 6-Deoxytyphasterol is crucial.

Development of Analytical Biomarkers for Plant Physiological Status and Productivity

The accurate quantification of endogenous plant hormones is essential for assessing a plant's physiological status and predicting its productivity. oup.comnih.gov However, the extremely low concentrations of brassinosteroids in plant tissues present a significant analytical challenge. nih.gov This is where 6-Deoxytyphasterol-d3 plays a vital role. As a deuterated analogue, it serves as an ideal internal standard for mass spectrometry-based quantification methods. nih.govclearsynth.com

Internal standards are crucial for correcting variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, which can interfere with the measurement of the target compound. lcms.czscispace.com By adding a known amount of this compound to a plant sample, researchers can accurately determine the concentration of its non-deuterated counterpart, 6-Deoxytyphasterol, and other related brassinosteroids. The use of stable isotope-labeled standards like this compound is considered the gold standard for quantitative analysis in plant hormone research due to its ability to provide highly accurate and reproducible results. nih.govscispace.com

| Analytical Technique | Role of this compound | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | High precision and accuracy in quantification. jst.go.jp |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | High sensitivity and selectivity for complex plant matrices. oup.comresearchgate.net |

This table highlights the application of this compound as an internal standard in advanced analytical techniques for the precise measurement of brassinosteroids.

The ability to precisely measure the levels of brassinosteroid intermediates like 6-Deoxytyphasterol provides valuable insights into the metabolic flux of the entire pathway. This information is critical for identifying metabolic bottlenecks and for assessing the impact of genetic modifications aimed at improving crop performance. Therefore, this compound is an enabling tool for both fundamental plant physiology research and applied agricultural biotechnology.

Future Perspectives and Emerging Research Directions in Brassinosteroid Science

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics)

The integration of multi-omics data provides a holistic view of the cellular processes regulated by brassinosteroids. In these system-wide analyses, the accuracy of quantitative data is fundamental, highlighting the essential role of deuterated standards like 6-Deoxytyphasterol-d3.

Metabolomics: In metabolomic studies, this compound is indispensable for the precise quantification of endogenous brassinosteroids and their metabolites. By adding a known quantity of the deuterated standard to a sample, researchers can correct for sample loss during extraction and purification, as well as for variations in instrument response. This allows for the accurate determination of brassinosteroid concentrations in different tissues, at different developmental stages, or under various stress conditions. Future metabolomic studies will likely focus on creating dynamic maps of the entire brassinosteroid metabolic network, for which this compound will be a important reference compound.

Proteomics: Proteomic analyses aim to identify and quantify the entire complement of proteins in a cell or organism. While this compound is not directly used to label proteins, its role in accurately quantifying the hormonal trigger (brassinosteroids) is crucial for correlating changes in the proteome with specific hormone levels. For instance, quantitative proteomics can reveal how brassinosteroid signaling affects the phosphorylation status of key regulatory proteins. The reliability of these studies is enhanced by the precise measurement of the brassinosteroid concentrations that induce these changes.

Transcriptomics: Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying genes that are regulated by brassinosteroids. The application of exogenous brassinosteroids and subsequent analysis of gene expression changes have revealed complex regulatory networks. The use of this compound in preliminary dose-response experiments ensures that the applied concentrations of active brassinosteroids are accurate, leading to more reliable and reproducible transcriptomic data.

| Multi-Omics Approach | Application of this compound | Potential Research Findings |

| Metabolomics | Internal standard for quantification of endogenous brassinosteroids. | Elucidation of brassinosteroid metabolic pathways and their regulation under different conditions. |

| Proteomics | Accurate determination of brassinosteroid levels to correlate with proteome changes. | Identification of novel proteins involved in brassinosteroid signaling and response pathways. |

| Transcriptomics | Standardization of hormone treatments for gene expression analysis. | Comprehensive mapping of brassinosteroid-responsive gene networks. |

Advanced Imaging Techniques for Spatiotemporal Analysis of Brassinosteroid Dynamics

Understanding where and when brassinosteroids are active within plant tissues is a key question in developmental biology. While deuterated compounds themselves are not visualized directly through imaging techniques, the development of tagged brassinosteroids opens new avenues for spatiotemporal analysis.

Fluorescently-labeled brassinosteroids, for example, have been successfully used to visualize the endocytosis of the brassinosteroid receptor BRI1. nih.gov These studies provide a template for how a molecule like 6-Deoxytyphasterol could be chemically modified with a fluorescent tag. Such a probe would allow for the direct visualization of its uptake, transport, and localization within living cells and tissues in real-time. This would provide invaluable insights into the dynamics of brassinosteroid distribution and perception at a subcellular level.

Future research could involve the development of novel imaging probes based on the 6-Deoxytyphasterol scaffold, potentially coupled with advanced microscopy techniques such as confocal laser scanning microscopy (CLSM) and total internal reflection fluorescence microscopy (TIRFM). These approaches would enable researchers to track the movement of brassinosteroids and their interaction with receptors and signaling components with high spatial and temporal resolution.

| Imaging Technique | Potential Use of Labeled 6-Deoxytyphasterol | Expected Insights |

| Confocal Laser Scanning Microscopy (CLSM) | Visualization of fluorescently-tagged 6-Deoxytyphasterol in living cells. | Subcellular localization of brassinosteroids and their receptors. |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | Imaging of tagged 6-Deoxytyphasterol at the plasma membrane. | Dynamics of brassinosteroid-receptor interactions at the cell surface. |

| Förster Resonance Energy Transfer (FRET) | Probes with donor and acceptor fluorophores to study molecular interactions. | Real-time analysis of brassinosteroid binding to its receptor in vivo. |

Computational Modeling and Systems Biology Approaches to Brassinosteroid Networks

Computational modeling and systems biology are powerful tools for understanding the complexity of biological networks. These approaches rely on quantitative experimental data for model parameterization and validation. The accurate quantification of brassinosteroid levels, facilitated by the use of internal standards like this compound, is therefore crucial for the development of robust and predictive models of brassinosteroid signaling. nih.govnih.gov

By integrating quantitative data on hormone concentrations, gene expression, protein abundance, and protein-protein interactions, researchers can construct detailed mathematical models of the brassinosteroid network. These models can then be used to simulate the behavior of the system under different conditions, generate new hypotheses, and identify key regulatory nodes. For example, a systems biology model could predict how perturbations in the brassinosteroid biosynthesis pathway affect downstream signaling and developmental outcomes. The experimental validation of these predictions would again rely on the accurate measurement of brassinosteroid levels, closing the loop between computational and experimental research.

Future directions will involve the development of multi-scale models that connect molecular events to cellular and organismal phenotypes. The use of precisely quantified data, with the help of standards like this compound, will be fundamental to the success of these integrative approaches.

| Research Approach | Role of this compound | Anticipated Outcomes |

| Computational Modeling | Providing accurate quantitative data for model parameterization and validation. | Predictive models of brassinosteroid signaling and its interaction with other hormone pathways. |

| Systems Biology | Integration of precise quantitative data into network models. | A holistic understanding of how brassinosteroid networks control plant growth and development. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 6-Deoxytyphasterol-d3 in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to ensure specificity and accuracy. For structural confirmation, employ high-resolution NMR (¹H and ¹³C) to distinguish isotopic patterns and verify deuterium incorporation . Stability testing under varying pH and temperature conditions should precede quantification to validate assay robustness.

Q. How can researchers ensure the stability of this compound during experimental workflows?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat (e.g., 40°C), and oxidative conditions (e.g., hydrogen peroxide). Monitor degradation via HPLC-UV at 254 nm and compare degradation kinetics to non-deuterated analogs. Store stock solutions in inert solvents (e.g., deuterated DMSO) at -80°C to minimize deuterium loss .

Q. What synthetic protocols are validated for preparing this compound with high isotopic purity?

- Methodological Answer : Optimize deuterium exchange reactions using deuterated precursors (e.g., D₂O or deuterated acetic acid) under catalytic conditions (e.g., Pd/C or Rh-based catalysts). Confirm isotopic purity (>98%) via isotope ratio mass spectrometry (IRMS) and validate synthetic pathways using stable isotope labeling by amino acids in cell culture (SILAC) -inspired protocols .

Advanced Research Questions

Q. How should researchers design experiments to investigate the intracellular signaling mechanisms of this compound in plant steroid pathways?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map downstream targets. Use loss-of-function mutants (e.g., CRISPR-Cas9-edited plant lines) to validate pathway specificity. Pair these with deuterium tracing to track metabolic incorporation in brassinosteroid biosynthesis intermediates .

Q. What strategies resolve contradictory data on this compound’s receptor binding affinity across studies?

- Methodological Answer : Perform meta-analysis of binding assays (e.g., SPR, ITC) to identify confounding variables (e.g., buffer ionic strength, temperature). Replicate experiments using standardized protocols (e.g., uniform protein-ligand ratios) and apply statistical equivalence testing to assess reproducibility. Cross-validate with in silico docking simulations (e.g., AutoDock Vina) to reconcile discrepancies .

Q. How can researchers optimize the synthesis of this compound for high-yield, scalable production in isotopic labeling studies?

- Methodological Answer : Apply design of experiments (DOE) to test reaction parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model optimal conditions. Validate scalability via continuous flow chemistry systems, which enhance reproducibility and reduce deuterium scrambling. Characterize intermediates using FT-IR and X-ray crystallography to ensure structural fidelity .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in animal models?

- Methodological Answer : Focus on area under the curve (AUC) , half-life (t½) , and volume of distribution (Vd) using compartmental modeling . Employ microsampling techniques (e.g., dried blood spots) to minimize animal use. Cross-reference with bile-duct cannulated models to assess enterohepatic recirculation and deuterium retention .

Data Analysis and Interpretation

Q. How should contradictory results in this compound’s bioactivity between in vitro and in vivo models be addressed?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in bioavailability. Use tissue-specific metabolomics to identify localized degradation or activation. Validate hypotheses via ex vivo organotypic cultures treated with deuterated analogs .

Methodological Best Practices

- Data Validation : Always include deuterium retention controls (e.g., non-deuterated controls in parallel experiments) to distinguish isotopic effects from experimental artifacts .

- Ethical Compliance : For in vivo studies, adhere to protocols in SECTION D of ethical review forms (e.g., detailed sample analysis and harm mitigation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.